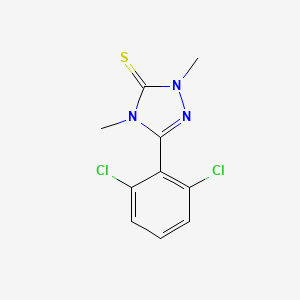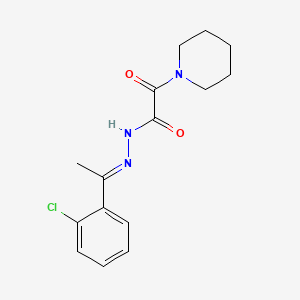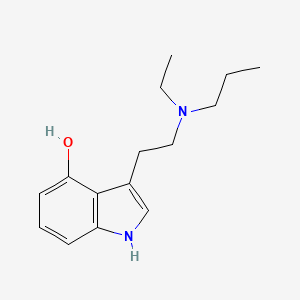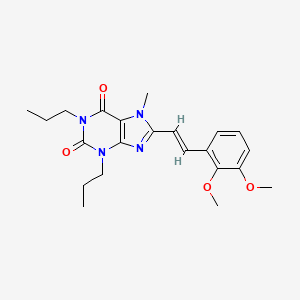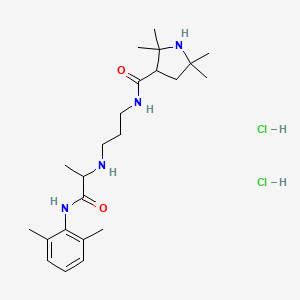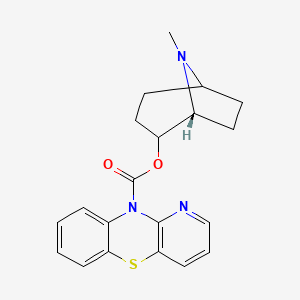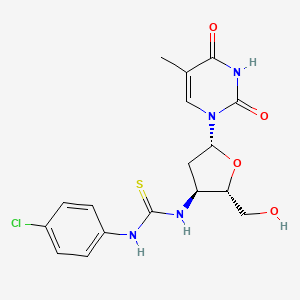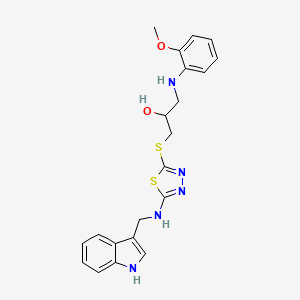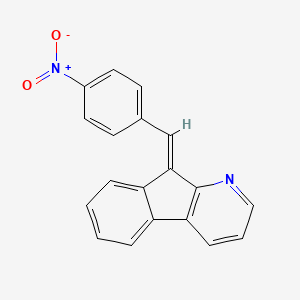
9-(4-Nitrobenzylidene)-1-azafluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Nitrobenzylidene)-1-azafluorene is a heterocyclic compound that features a benzylidene group substituted with a nitro group at the para position and an azafluorene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Nitrobenzylidene)-1-azafluorene typically involves the condensation reaction between 4-nitrobenzaldehyde and 1-azafluorene. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Nitrobenzylidene)-1-azafluorene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Conversion to 9-(4-aminobenzylidene)-1-azafluorene.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
9-(4-Nitrobenzylidene)-1-azafluorene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 9-(4-Nitrobenzylidene)-1-azafluorene is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azafluorene moiety may also interact with DNA or proteins, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Nitrophenyl)-1-azafluorene
- 9-(4-Nitrobenzylidene)-2-azafluorene
- 9-(4-Nitrobenzylidene)-1-azaindene
Uniqueness
9-(4-Nitrobenzylidene)-1-azafluorene is unique due to the specific positioning of the nitro group and the azafluorene moiety, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
110576-14-2 |
|---|---|
Fórmula molecular |
C19H12N2O2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(9E)-9-[(4-nitrophenyl)methylidene]indeno[2,1-b]pyridine |
InChI |
InChI=1S/C19H12N2O2/c22-21(23)14-9-7-13(8-10-14)12-18-16-5-2-1-4-15(16)17-6-3-11-20-19(17)18/h1-12H/b18-12+ |
Clave InChI |
GBRGLUCMIMJAHQ-LDADJPATSA-N |
SMILES isomérico |
C1=CC=C\2C(=C1)C3=C(/C2=C/C4=CC=C(C=C4)[N+](=O)[O-])N=CC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)[N+](=O)[O-])N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
